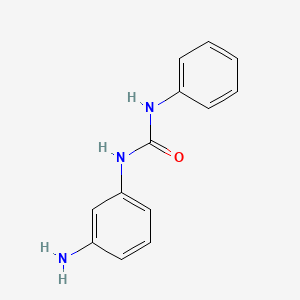

N-(3-aminophenyl)-N'-phenylurea

Description

Molecular Formula and Crystallographic Analysis

This compound possesses the molecular formula C₁₃H₁₃N₃O with a molecular weight of 227.26 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service number 66695-96-3 and carries the systematic International Union of Pure and Applied Chemistry name 1-(3-aminophenyl)-3-phenylurea. The canonical Simplified Molecular Input Line Entry System representation is expressed as C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)N, which clearly delineates the structural connectivity between the two aromatic rings through the central urea moiety.

The crystallographic analysis reveals that this compound crystallizes in the monoclinic crystal system with the space group P2₁/n. The unit cell parameters demonstrate significant geometric characteristics with a = 16.1742(4) Å, b = 4.5667(1) Å, and c = 16.3259(4) Å, while the beta angle measures 106.548(1)°. These dimensions result in a unit cell volume of 1155.93(5) ų with Z = 4, indicating four molecules per unit cell. The calculated density of the crystal structure is 1.306 megagrams per cubic meter, which reflects the efficient packing arrangement of the molecules within the crystal lattice.

The molecular geometry analysis indicates that the phenyl ring makes a dihedral angle of 47.0(1)° with the mean plane of the nitrogen-carbon-oxygen-nitrogen unit, while the dihedral angle between the latter mean plane and the aminophenyl ring measures 84.43(7)°. This non-planar arrangement is crucial for understanding the molecular interactions and packing efficiency within the crystal structure. The compound crystallizes as colorless columnar crystals with typical dimensions of 0.20 × 0.12 × 0.09 millimeters when grown under controlled conditions.

Spectroscopic Identification (IR, NMR, MS)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that correspond to the various proton environments within the molecule. The proton nuclear magnetic resonance spectrum recorded in dimethyl sulfoxide-d₆ at 400 megahertz demonstrates characteristic signals that can be attributed to specific molecular regions.

The aromatic proton signals appear in the expected downfield region, with the phenyl ring protons exhibiting chemical shifts consistent with their electronic environment. The amino group protons typically appear as a broad signal around 4.77 parts per million, indicating the presence of the primary amine functionality. The urea linkage protons contribute to signals in the amide region, reflecting the hydrogen bonding environment and the electronic effects of the carbonyl group.

Infrared spectroscopy provides additional structural confirmation through the identification of characteristic vibrational modes. The compound exhibits strong absorption bands corresponding to nitrogen-hydrogen stretching vibrations of both the urea and amino functionalities. The carbonyl stretching frequency of the urea group appears at a characteristic position that reflects the electronic environment and hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations and aromatic ring vibrations contribute to the fingerprint region of the spectrum, providing a unique identification pattern for the compound.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 228 when using electrospray ionization in positive mode, corresponding to the protonated molecular ion [M+H]⁺. Additional adduct ions are observed, including the sodium adduct [M+Na]⁺ at mass-to-charge ratio 250 and the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 245.

X-ray Diffraction Studies and Hydrogen Bonding Patterns

The X-ray diffraction analysis of this compound reveals a complex network of intermolecular hydrogen bonds that govern the crystal packing and structural stability. The compound exhibits extensive hydrogen bonding involving both the central urea moiety and the pendant amino group, creating a three-dimensional supramolecular architecture.

The primary hydrogen bonding pattern involves N1—H1A···O1 and N2—H2a···O1 interactions that link chains of molecules running parallel to the crystallographic b axis. These hydrogen bonds utilize the nitrogen-hydrogen groups of the central urea linkage as donors and the carbonyl oxygen as the acceptor, forming the characteristic urea tape motif commonly observed in substituted urea compounds. The hydrogen bond distances and angles fall within the typical ranges for moderate to strong hydrogen bonds, indicating significant stabilization of the crystal structure.

Additional hydrogen bonding interactions involve the pendant amino group, which participates in both N3—H3A···N3 and N3—H3B···O1 hydrogen bonds. These interactions associate pairs of molecular chains through connections between the amino groups and the urea moieties of adjacent molecules, resulting in the formation of columns that propagate along specific crystallographic directions. This extensive hydrogen bonding network contributes significantly to the thermal stability and mechanical properties of the crystalline material.

The diffraction data was collected using copper K-alpha radiation with a wavelength of 1.54178 Å at a temperature of 150 K, ensuring high-quality data collection and minimal thermal motion effects. The structure refinement was complicated by the presence of twinning, requiring refinement as a two-component twin with a domain ratio of 0.933(3):0.067(3). This twinning behavior is not uncommon in organic crystals and reflects the subtle energy differences between different packing arrangements.

Tautomeric Forms and Conformational Stability

The conformational behavior of this compound exhibits interesting parallels to related aromatic urea compounds, particularly in terms of the geometric preferences around the urea linkage. Computational and experimental studies of similar phenylurea derivatives indicate that both cis and trans conformations of the amide groups can be populated, with their relative stabilities being influenced by intramolecular interactions and crystal packing forces.

The conformational landscape of this compound is significantly influenced by the presence of the amino substituent, which can participate in additional hydrogen bonding interactions that may stabilize particular conformations. The meta positioning of the amino group creates opportunities for intramolecular hydrogen bonding with the urea carbonyl oxygen, potentially influencing the preferred dihedral angles around the nitrogen-phenyl bonds.

In solution, the compound likely exhibits dynamic behavior with rotation around the nitrogen-phenyl bonds being relatively facile at room temperature. However, the presence of intermolecular hydrogen bonding can restrict this motion, particularly in polar solvents where solvent-solute interactions may stabilize specific conformations. The amino group maintains its pyramidal geometry in both solution and solid state, as evidenced by the crystallographic analysis.

The thermal stability of different conformations has been investigated through temperature-dependent studies, which reveal that the compound maintains its structural integrity over a wide temperature range. The melting point of greater than 300°C indicates exceptional thermal stability, likely attributable to the extensive hydrogen bonding network and the rigid aromatic framework. This thermal behavior is consistent with the strong intermolecular interactions observed in the crystal structure and supports the notion that the hydrogen bonding patterns provide significant stabilization to the molecular assembly.

Properties

IUPAC Name |

1-(3-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPNAISIYKJLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307263 | |

| Record name | N-(3-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66695-96-3 | |

| Record name | NSC190579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aminolysis of Phenyl Isocyanate: One common method for synthesizing N-(3-aminophenyl)-N’-phenylurea involves the reaction of phenyl isocyanate with 3-aminophenylamine. This reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by a base such as triethylamine.

Urea Derivative Formation: Another method involves the reaction of 3-aminophenylamine with phenyl isocyanate in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired urea derivative is complete.

Industrial Production Methods: Industrial production of N-(3-aminophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-aminophenyl)-N’-phenylurea can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: It can participate in substitution reactions, where one of the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products:

Oxidation Products: Oxidized derivatives of N-(3-aminophenyl)-N’-phenylurea.

Reduction Products: Reduced amines or other reduced derivatives.

Substitution Products: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Catalysis: N-(3-aminophenyl)-N’-phenylurea can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biology and Medicine:

Biological Studies: The compound can be used in biological assays to study its effects on various biological systems.

Industry:

Dyes and Pigments: N-(3-aminophenyl)-N’-phenylurea can be used in the synthesis of dyes and pigments for industrial applications.

Agriculture: It may have applications in the development of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenylurea Derivatives

The biological and chemical properties of phenylurea derivatives are highly dependent on substituent groups. Below is a detailed comparison with key analogs:

Anticancer Phenylureas

- CTPPU [N-(4-chloro-3-(trifluoromethyl)phenyl)-N′-phenylurea]: Substituents: 4-chloro-3-(trifluoromethyl)phenyl (electron-withdrawing groups) and phenyl. Activity: Inhibits non-small cell lung cancer (NSCLC) cell growth and induces cell cycle arrest. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability . Key Finding: IC₅₀ values in NSCLC cells are <10 µM, superior to cisplatin in some cases .

- N-(3-Aminophenyl)-N'-phenylurea (hypothetical comparison): The 3-amino group may improve water solubility but reduce membrane permeability compared to CTPPU.

Cytokinin-like Phenylureas

CPPU [N-(2-chloro-4-pyridyl)-N′-phenylurea]:

- Substituents : 2-chloro-4-pyridyl (heterocyclic) and phenyl.

- Activity : Synthetic cytokinin promoting fruit enlargement in kiwifruit, grapes, and apples. Enhances gibberellin and auxin biosynthesis .

- Key Finding : Increases fruit weight by 9–21% but reduces soluble solids and vitamin C in grapes . Overuse accelerates cellular degradation, shortening shelf life .

Thidiazuron (TDZ) :

Anti-inflammatory Phenylureas

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea :

- This compound: The 3-amino group could mimic thiazole’s hydrogen-bonding capacity but lacks direct evidence for anti-inflammatory activity.

CNS-Active and Cytotoxic Phenylureas

N-(4-Methoxybenzoyl)-N'-phenylurea :

N-(2-Chlorobenzoyl)-N'-phenylurea :

Data Table: Structural and Functional Comparison

Key Research Insights and Contradictions

- Substituent Impact :

- Trade-offs in Agriculture :

- Amino Group Potential: The 3-amino group in this compound is untested but may offer unique pharmacokinetic or target-binding profiles compared to halogenated analogs.

Biological Activity

N-(3-aminophenyl)-N'-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features an aniline moiety linked to a urea functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that urea derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various substituted urea compounds revealed that certain derivatives demonstrated effective inhibition against bacterial strains, outperforming traditional antibiotics such as tetracycline and ciprofloxacin in terms of minimum inhibitory concentration (MIC) .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 - 2.0 | MRSA |

| Tetracycline | 2.0 - 8.0 | MRSA |

| Ciprofloxacin | 4.0 - 16.0 | E. coli |

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: In Vitro Analysis

In vitro studies using breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 μM, with an IC50 value indicating effective cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The compound is predicted to form hydrogen bonds with key amino acid residues in target enzymes, enhancing its inhibitory effects on pathways involved in disease progression .

Figure 1: Predicted Binding Mode

Binding Mode (Note: Replace with actual image link if available)

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing the biological activity of this compound. The presence of the amino group at the meta position of the phenyl ring has been identified as crucial for its antimicrobial and anticancer activities .

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Amino Group at Meta Position | Increased antimicrobial activity |

| Substitution on Urea Nitrogen | Enhanced anticancer efficacy |

Q & A

Q. Advanced

- NMR : ¹H NMR (DMSO-d₆) reveals urea NH peaks at δ 8.5–9.5 ppm (broad), while aromatic protons appear as multiplets at δ 6.5–7.5 ppm. ¹³C NMR confirms carbonyl C=O at ~155 ppm .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve purity; ESI-MS detects [M+H]⁺ with m/z 256.1 (calculated for C₁₃H₁₃N₃O) .

- XRD : Single-crystal analysis confirms planar urea geometry and intermolecular H-bonding, critical for stability .

How do researchers differentiate between specific and nonspecific interactions of this compound in enzyme inhibition studies?

Q. Advanced

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure Kd values. For example, competition with ATP in kinase assays confirms direct binding to the active site .

- Mutagenesis : Replace key residues (e.g., Lys179 in Akt1) to assess binding dependency. Loss of activity in mutants indicates specificity .

- Off-target profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify nonspecific inhibition .

What comparative insights can be drawn from studies of this compound and its thiourea or cyanophenyl analogs?

Q. Advanced

- Thiourea analogs (e.g., N-(3-aminophenyl)-N'-phenylthiourea) exhibit stronger metal chelation but lower metabolic stability due to sulfur oxidation .

- Cyanophenyl derivatives (e.g., N-(4-cyanophenyl)-N'-phenylurea) show enhanced π-stacking with DNA but reduced solubility in aqueous buffers .

- Biological activity : Thioureas are potent in antimicrobial assays, while cyanophenyl variants excel in agrochemical applications (e.g., cytokinin-like growth regulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.